

Telacebec ATP depletion assay protocol

Mycobacterium tuberculosis

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Compound Focus: Telacebec ditosylate

CAS No.: 1566517-83-6

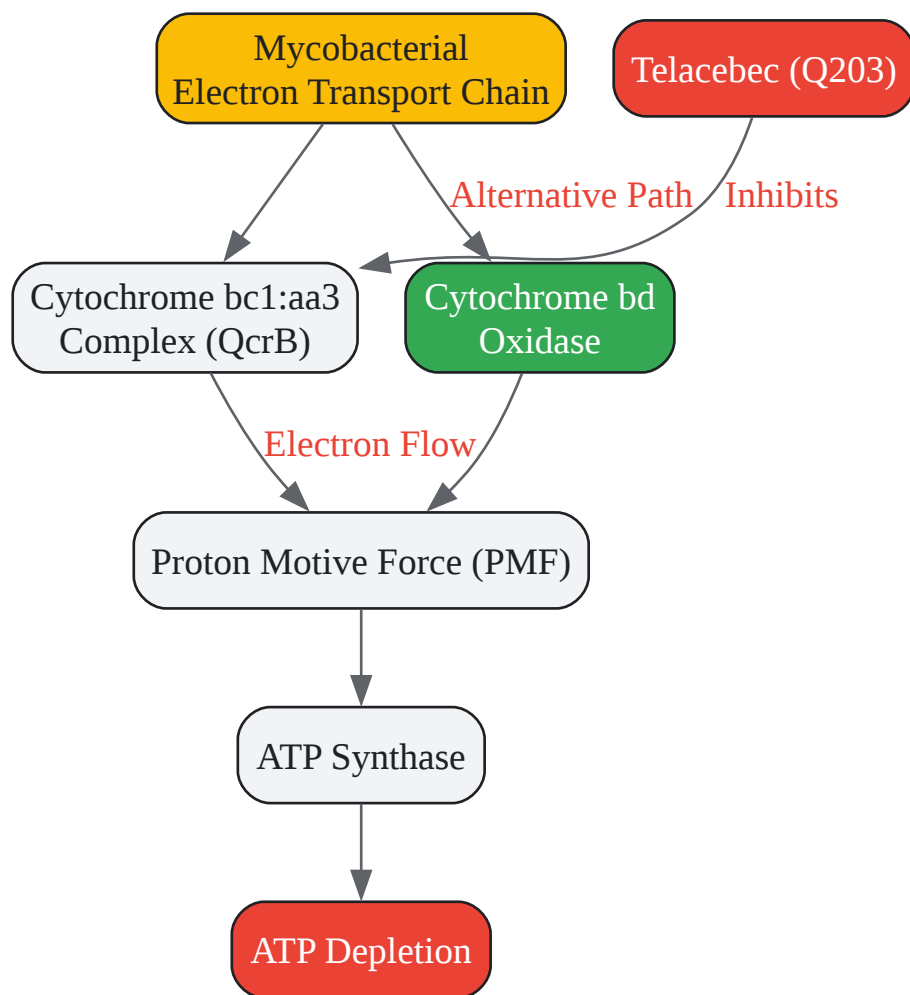
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Telacebec's Mechanism of Action and ATP Synthesis Inhibition

Telacebec (also known as Q203) is a first-in-class drug that targets the cytochrome $bc_1:aa_3$ complex (also known as the cytochrome $bcc:aa_3$ complex), a terminal oxidase in the mycobacterial electron transport chain (ETC) [1] [2]. By inhibiting this complex, Telacebec disrupts the proton motive force essential for powering ATP synthesis, ultimately leading to bacterial cell death [1] [2]. Its potent activity has been demonstrated in both tuberculosis mouse models and a phase 2a clinical trial [2].

The following diagram illustrates how Telacebec disrupts the electron transport chain to deplete ATP.



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Key Experimental Findings on ATP-Related Effects

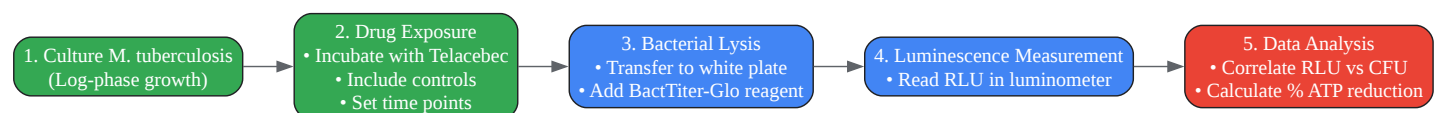
The table below summarizes quantitative data from studies investigating the effects of targeting the electron transport chain, providing a reference for expected outcomes in ATP-related assays.

Parameter / Observation	Description / Value	Context & Strain	Source
ATP Detection Assay	BactTiter-Glo	Used for general MTB detection; linear correlation between RLU and CFU/mL.	[3]

Parameter / Observation	Description / Value	Context & Strain	Source
Telacebec MIC (H37Rv)	>8 µg/L (>16 nM)	Reference lab strain less susceptible due to cytochrome <i>bd</i> .	[4]
Telacebec MIC (H37Rv-ΔcydAB)	~2.5 nM	Strain lacking cytochrome <i>bd</i> is highly sensitive.	[4]
JNJ-2901 (Telacebec analog) MIC	≤0.5 µg/L (≤1 nM)	Against 18 clinical MDR-TB strains.	[4]
Oxygen Consumption IC50	~60-90 nM	In isolated membranes from <i>M. smegmatis</i> .	[4]
Synergy with other drugs	Varies by strain	Highly bactericidal with DARQ (e.g., Bedaquiline) and Clofazimine against HN878; antagonistic with Clofazimine against H37Rv and in a leprosy model.	[1] [2] [5]

Proposed Workflow for an ATP Depletion Assay

While a specific protocol for Telacebec is not available, you can adapt a general ATP bioluminescence assay based on the referenced methods. The workflow below outlines the key stages of such an experiment.



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To implement this workflow, follow these core steps derived from the general ATP bioluminescence assay for *M. tuberculosis* [3]:

- **Bacterial Strain and Culture:** Grow *M. tuberculosis* to mid-log phase in a standard medium like Middlebrook 7H9. The strain choice is critical, as **H37Rv requires very high Telacebec**

concentrations to show effect in vitro due to its active cytochrome *bd* oxidase. For a clear result, consider using a **H37Rv-ΔcydAB** (cytochrome *bd* knockout) strain or a clinical isolate like HN878 that is more vulnerable to QcrB inhibition [1] [4].

- **Drug Exposure and Incubation:** Prepare a dilution series of Telacebec in a 96-well plate. Add the bacterial suspension and incubate. Include controls: a **no-drug control** (maximum ATP) and a **kill control** (e.g., with a high concentration of bedaquiline) to define baseline ATP depletion.
- **ATP Detection with BactTiter-Glo:**
 - Add an equal volume of **BactTiter-Glo reagent** directly to the culture in a white, opaque-walled plate [3].
 - Mix thoroughly and incub in the dark to allow the luciferase reaction (where ATP drives light emission).
 - Measure the resulting **Relative Light Units (RLU)** using a luminometer [3].
- **Data Analysis:** The RLU values are proportional to the concentration of viable, ATP-producing bacteria. A standard curve can be established to correlate RLU with Colony Forming Units (CFU/mL) [3]. A successful Telacebec treatment will show a **dose-dependent decrease in RLU**, indicating ATP depletion.

Critical Considerations for Protocol Development

- **Strain Vulnerability is Key:** The most important factor is your choice of bacterial strain. The efficacy of Telacebec is profoundly influenced by the expression and activity of the alternative cytochrome *bd* oxidase. Always confirm the strain's susceptibility profile beforehand [1] [4].
- **Drug Antagonism:** Be cautious when combining Telacebec with other drugs in the assay. Evidence suggests that its combination with **Clofazimine (CFZ) can be antagonistic** in some models, potentially masking the ATP depletion effect of either drug alone [2] [5].
- **Assay Validation:** The BactTiter-Glo assay has been shown to have a linear correlation between RLU and CFU/mL, making it a reliable method for quantifying viable bacteria based on ATP levels [3]. No significant improvement was found with additional ATP extraction steps, suggesting direct lysis with the reagent is sufficient [3].

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